molecular formula C21H17Cl2FN4O2 B2937768 N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide CAS No. 1421529-61-4

N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide

Cat. No.: B2937768
CAS No.: 1421529-61-4
M. Wt: 447.29
InChI Key: MOTROQYIYFOWDU-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes dichlorophenyl, fluorophenyl, and imidazo[1,2-b]pyrazol moieties, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyrazol core, followed by the introduction of the dichlorophenyl and fluorophenyl groups. Common reagents used in these reactions include various chlorinating agents, fluorinating agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-b]pyrazol derivatives with varying substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Uniqueness

What sets N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide apart is its specific combination of dichlorophenyl and fluorophenyl groups, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[7-ethyl-6-(4-fluorophenyl)-2-oxo-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN4O2/c1-2-14-19(11-3-6-13(24)7-4-11)27-28-17(21(30)26-20(14)28)10-18(29)25-16-8-5-12(22)9-15(16)23/h3-9,17H,2,10H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTROQYIYFOWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2NC(=O)C(N2N=C1C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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